

Unraveling the Enigma of C₆O₆: A Technical Guide to the Illusive Cyclohexanhexone

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Compound of Interest		
Compound Name:	Cyclohexanehexone	
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Abstract

Cyclohexanhexone (C_6O_6), also known by the synonyms hexaketocyclohexane and triquinoyl, is an intriguing oxocarbon molecule. While its stoichiometric formula suggests a simple cyclic structure, the reality of C_6O_6 is far more complex. This technical guide delves into the history, discovery, and chemical nature of C_6O_6 , revealing a molecule that is highly unstable in its pure form and has predominantly been observed as a transient species. A significant part of its history is intertwined with the misidentification of its stable hydrated form, dodecahydroxycyclohexane. This document provides a comprehensive overview of the theoretical and experimental data available for C_6O_6 , its stable hydrated counterpart, and the related rhodizonate anion, offering detailed experimental protocols and quantitative data to clarify the science behind this elusive molecule.

Introduction: The C₆O₆ Conundrum

The molecule with the formula C_6O_6 , representing a six-membered carbon ring with each carbon atom bonded to an oxygen atom, has been a subject of scientific curiosity. Theoretically, it is the six-fold ketone of cyclohexane and a hexamer of carbon monoxide. However, its purported high instability has made its isolation and characterization exceptionally challenging. [1] For many years, the chemical sold commercially as "**cyclohexanehexone** octahydrate" was believed to be a stable form of C_6O_6 . However, modern analytical techniques have revealed a different story, fundamentally altering our understanding of this compound.



A History of Mistaken Identity: The Discovery of Dodecahydroxycyclohexane

The narrative of C₆O₆ begins not with the molecule itself, but with a stable, hydrated compound that was long mistaken for it.

- 1862: The compound now known as dodecahydroxycyclohexane dihydrate was first synthesized by Joseph Udo Lerch.[2][3]
- 1885: The substance was further characterized by Rudolf Nietzki and Theodor Benckiser, who assumed the structure to be hexaketocyclohexane with eight water molecules of crystallization (C₆O₆⋅8H₂O).[2][3] This misidentification persisted in chemical literature and commerce for over a century.
- 2005: The true nature of this stable, crystalline solid was definitively confirmed through X-ray diffraction analysis. The analysis revealed that the compound is, in fact, dodecahydroxycyclohexane dihydrate (C₆(OH)₁₂·2H₂O), where each carbonyl group of the theoretical C₆O₆ has been hydrated to form a geminal diol.[2][3]

This historical context is crucial for any researcher working with commercially available "cyclohexanehexone," as the compound in the bottle is not the anhydrous C₆O₆.

The True C₆O₆: A Transient and Theoretical Entity

The anhydrous C_6O_6 molecule is expected to be highly unstable and, to date, has only been observed as an ionized fragment in mass spectrometry experiments.[1] Its study, therefore, relies heavily on theoretical and computational chemistry.

Theoretical and Computational Data

Due to its instability, the structural and spectroscopic properties of C_6O_6 have been investigated primarily through computational methods like Density Functional Theory (DFT). These calculations provide the most accurate picture of the molecule's predicted characteristics.

Table 1: Calculated Properties of Cyclohexanhexone (C₆O₆)



Property	Value	Method	Reference
Molecular Weight	168.06 g/mol	PubChem	[4]
Exact Mass	167.96948772 Da	PubChem	[4]
C-C Bond Length	Data not available in search results	DFT	
C=O Bond Length	Data not available in search results	DFT	
C-C-C Bond Angle	Data not available in search results	DFT	

| O=C-C Bond Angle | Data not available in search results | DFT | |

Note: Specific calculated bond lengths and angles from DFT studies were not found in the provided search results. Such data would typically be found in specialized computational chemistry publications.

Table 2: Calculated Vibrational Frequencies of Cyclohexanhexone (C6O6)

| Data not available in search results | | Ab initio/DFT | |

Note: While the search results mention the use of ab initio and DFT methods to calculate vibrational frequencies, specific frequency data for C_6O_6 were not found.

Mass Spectrometry Observations

The only direct experimental evidence for the existence of the C_6O_6 moiety comes from mass spectrometry. The singly charged anion, $C_6O_6^-$, has been detected in experiments involving the oligomerization of carbon monoxide through the formation of molybdenum carbonyls.[1]



A detailed experimental protocol for the specific generation and detection of the $C_6O_6^-$ anion was not fully elaborated in the provided search results. However, a general methodology can be inferred.

Objective: To generate and detect the $C_6O_6^-$ anion in the gas phase.

Apparatus: A high-resolution mass spectrometer, such as a Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometer, coupled with a suitable ion source.

Materials:

- Carbon monoxide (CO) gas
- A suitable metal carbonyl precursor, such as molybdenum hexacarbonyl (Mo(CO)₆)

Procedure:

- Ion Generation: The metal carbonyl precursor is introduced into the ion source of the mass spectrometer.
- Oligomerization: Through techniques such as electron ionization or laser ablation, the metal
 carbonyl is induced to fragment and react with carbon monoxide gas. This process facilitates
 the oligomerization of CO molecules on the metal center.
- Anion Formation: Under specific conditions within the ion source, the C₆O₆ moiety is formed and can be detected as a negatively charged ion (C₆O₆⁻).
- Mass Analysis: The resulting ions are guided into the mass analyzer of the spectrometer.
 The mass-to-charge ratio (m/z) of the ions is measured, allowing for the identification of the C₆O₆⁻ anion at an m/z corresponding to its molecular weight.

The Stable Hydrated Form: Dodecahydroxycyclohexane Dihydrate

As established, the readily available and stable compound is dodecahydroxycyclohexane dihydrate. Its properties have been well-characterized.



Synthesis and Characterization

Experimental Protocol: Synthesis of Dodecahydroxycyclohexane Dihydrate

This protocol is based on the historical synthesis from benzenehexol.

Objective: To synthesize dodecahydroxycyclohexane dihydrate.

Materials:

- Benzenehexol (C₆(OH)₆) or tetrahydroxy-p-benzoquinone (C₆(OH)₄O₂)
- Oxidizing agent (e.g., nitric acid)
- Methanol for crystallization

Procedure:

- Oxidation: Benzenehexol or tetrahydroxy-p-benzoquinone is oxidized using a suitable oxidizing agent. This reaction hydrates the carbonyl groups of the intermediate species.
- Crystallization: The resulting product, dodecahydroxycyclohexane, is crystallized from methanol. This process yields colorless plates or prisms of the dihydrate form (C₆(OH)₁₂·2H₂O).[2][3]
- Characterization: The product can be characterized by its decomposition point of around 100
 C and by X-ray crystallography to confirm its structure.[2][3]

Quantitative Data

Table 3: Crystallographic Data for Dodecahydroxycyclohexane Dihydrate



Parameter	Value	Reference
Crystal System	Triclinic	[5]
Space Group	P-1	[5]
a	6.1829 Å	[5]
b	7.0696 Å	[5]
С	7.3023 Å	[5]
α	70.443°	[5]
β	80.153°	[5]
γ	63.973°	[5]

| Z | 1 |[5] |

A Stable Relative: The Rhodizonate Anion

The dianion of rhodizonic acid, the rhodizonate anion ($C_6O_6^{2-}$), is a stable, aromatic species and is the conjugate base of the neutral C_6O_6 molecule.[1] Its stability arises from the delocalization of the double bond and negative charges across the six CO units.[6]

History and Synthesis

Rhodizonic acid was discovered in 1837 by Johann Heller from the reaction of potassium carbonate and charcoal.[6] Its salts, the rhodizonates, are typically colored compounds.

Experimental Protocol: Synthesis of Potassium Rhodizonate

Objective: To synthesize potassium rhodizonate.

Materials:

- Inositol
- Concentrated nitric acid



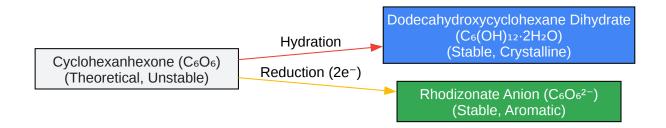
- Potassium acetate
- Oxygen

Procedure:

- Oxidation of Inositol: Inositol is oxidized with nitric acid.
- Salt Formation: The resulting product is reacted with potassium acetate in the presence of oxygen.
- Crystallization: Potassium rhodizonate, being relatively insoluble in water, crystallizes from the solution.

Logical Relationships and Workflows

The relationship between these C₆O₆-related species can be visualized to clarify their distinctions.



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Caption: Interrelationship of C₆O₆ and its stable derivatives.

Signaling Pathways and Biological Relevance

The user's request included the creation of diagrams for signaling pathways. Given the extreme instability of cyclohexanhexone, it is highly improbable that this molecule participates in any known biological signaling pathways. Such pathways require molecules with a degree of stability that allows for specific interactions with biological macromolecules. The transient nature of C_6O_6 would preclude such a role. Any biological effects attributed to "triquinoyl" in



historical or alternative medicine contexts are likely related to its stable hydrated form or other compounds entirely, and are not supported by modern scientific evidence.

Conclusion

Cyclohexanhexone (C_6O_6) remains a molecule of primarily theoretical and academic interest. The key takeaway for researchers and drug development professionals is the critical distinction between the unstable, anhydrous C_6O_6 and its stable, commercially available hydrated form, dodecahydroxycyclohexane dihydrate. While direct experimental data on C_6O_6 is scarce and limited to mass spectrometry, computational studies offer valuable insights into its predicted properties. The study of its stable relative, the rhodizonate anion, provides a tangible point of reference for understanding the chemistry of this oxocarbon system. Future research may focus on advanced techniques for the transient generation and spectroscopic characterization of C_6O_6 to bridge the gap between theoretical predictions and experimental observation.

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